Cas no 494753-69-4 (Ginsenoside Rk1)

Ginsenoside Rk1 化学的及び物理的性質

名前と識別子

-

- Ginsenoside RK1

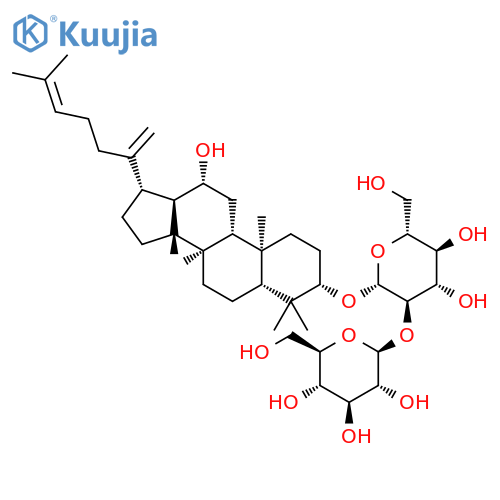

- 3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside

- GINSENOSIDE RK2

- (3β, 12β)-12-Hydroxydammara-20,24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside

- 3beta,12beta-Dihydroxydammar-20(21),24-diene-3-O-beta-D-glucopyranosyl(1→2)-beta-D-glucopyranoside

- PAN 30

- 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-

- 494753-69-4

- AKOS030530159

- CS-0022786

- Gisenoside Rk1

- SCHEMBL20904220

- AC-34688

- Ginsenoside Rk1 (Rk1:Rz1=5:2)

- CCG-270453

- s9210

- HY-N2515

- MS-31383

- b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-

- CHEMBL251235

- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- (+)-Ginsenoside Rk1

- 1ST40338

- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-(6-METHYLHEPTA-1,5-DIEN-2-YL)-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

- Ginsenoside Rk1(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Gisenoside Rk1

- Ginsenoside Rk1

-

- MDL: MFCD28124355

- インチ: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,40+,41-,42-/m1/s1

- InChIKey: KWDWBAISZWOAHD-VHVJWDCNSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])[C@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 766.486728g/mol

- ひょうめんでんか: 0

- XLogP3: 5.4

- 水素結合ドナー数: 8

- 水素結合受容体数: 12

- 回転可能化学結合数: 10

- どういたいしつりょう: 766.486728g/mol

- 単一同位体質量: 766.486728g/mol

- 水素結合トポロジー分子極性表面積: 199Ų

- 重原子数: 54

- 複雑さ: 1370

- 同位体原子数: 0

- 原子立体中心数の決定: 19

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 767.0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.4E-4 g/L) (25 ºC),

- PSA: 198.76000

- LogP: 2.95420

Ginsenoside Rk1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T4S1499-1 mL * 10 mM (in DMSO) |

Ginsenoside Rk1 |

494753-69-4 | 99.13% | 1 mL * 10 mM (in DMSO) |

¥ 1610 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-20mg |

3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |

494753-69-4 | ,HPLC≥98% | 20mg |

¥2378.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-10 mg |

Ginsenoside Rk1 |

494753-69-4 | 99.13% | 10mg |

¥1850.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-5 mg |

Ginsenoside Rk1 |

494753-69-4 | 99.13% | 5mg |

¥1100.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-10mg |

3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |

494753-69-4 | ,HPLC≥98% | 10mg |

¥1408.0 | 2023-09-07 | |

| ChemFaces | CFN92644-20mg |

Ginsenoside Rk1 |

494753-69-4 | >=98% | 20mg |

$188 | 2021-07-22 | |

| PhytoLab | 85740-50mg |

Ginsenoside Rk1 |

494753-69-4 | ≥ 85.0 % | 50mg |

€1278 | 2023-10-25 | |

| ChromaDex Standards | ASB-00007246-005-5mg |

GINSENOSIDE Rk1 |

494753-69-4 | 5mg |

$598.00 | 2023-10-25 | ||

| TargetMol Chemicals | T4S1499-20mg |

Ginsenoside Rk1 |

494753-69-4 | 99.13% | 20mg |

¥ 2830 | 2024-07-20 | |

| MedChemExpress | HY-N2515-1mg |

Ginsenoside Rk1 |

494753-69-4 | 99.64% | 1mg |

¥476 | 2024-05-24 |

Ginsenoside Rk1 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

Ginsenoside Rk1に関する追加情報

Introduction to Ginsenoside Rk1 (CAS No: 494753-69-4) and Its Recent Research Applications

Ginsenoside Rk1, a naturally occurring triterpene saponin, is a derivative of Panax ginseng, commonly known as ginseng. With the CAS number 494753-69-4, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. This introduction delves into the chemical properties, pharmacological effects, and the latest research findings associated with Ginsenoside Rk1, emphasizing its potential in modern medicine.

The chemical structure of Ginsenoside Rk1 is characterized by a unique arrangement of hydroxyl and glycosidic groups, which contribute to its potent biological interactions. As a member of the ginsenoside family, it exhibits properties such as anti-inflammatory, antioxidant, and anticancer effects. These attributes have made it a subject of extensive research in both preclinical and clinical studies.

Recent studies have highlighted the role of Ginsenoside Rk1 in modulating immune responses. Research published in peer-reviewed journals suggests that it can enhance the activity of natural killer (NK) cells and T-lymphocytes, thereby improving the body's defense mechanisms against pathogens. This immunomodulatory effect is particularly relevant in the context of chronic diseases where immune dysregulation plays a critical role.

In addition to its immunomodulatory properties, Ginsenoside Rk1 has shown promise in cancer research. Preclinical trials indicate that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. For instance, studies have demonstrated its ability to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic proteins like Bax.

The anti-inflammatory effects of Ginsenoside Rk1 are another area of active investigation. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Research has shown that Ginsenoside Rk1 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting nuclear factor kappa B (NF-κB) signaling. This mechanism not only reduces inflammation but also has potential therapeutic implications for inflammatory bowel disease and rheumatoid arthritis.

Antioxidant activity is yet another notable property of Ginsenoside Rk1. Oxidative stress contributes to cellular damage and is implicated in aging and various pathological conditions. Studies have demonstrated that Ginsenoside Rk1 can scavenge free radicals and inhibit the generation of reactive oxygen species (ROS). Its ability to activate antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) further underscores its potential as a therapeutic agent for oxidative stress-related disorders.

The pharmacokinetic profile of Ginsenoside Rk1 is also an important consideration for its clinical application. Research has shown that it exhibits good oral bioavailability due to its ability to cross the blood-brain barrier. This property makes it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where central nervous system penetration is crucial.

Recent advancements in synthetic chemistry have enabled the development of modified derivatives of Ginsenoside Rk1 with enhanced bioavailability and targeted action. These derivatives are being explored for their potential in treating specific conditions with greater efficacy. For example, researchers have synthesized glycosidically modified forms of Ginsenoside Rk1 that exhibit improved stability and prolonged half-life in vivo.

The role of Ginsenoside Rk1 in cardiovascular health is another emerging area of research. Studies have indicated that it can improve endothelial function by promoting the production of nitric oxide (NO) and inhibiting the formation of atherosclerotic plaques. Additionally, its ability to regulate blood pressure by modulating vascular tone makes it a promising candidate for managing hypertension.

In conclusion, Ginsenoside Rk1 (CAS No: 494753-69-4) is a multifaceted compound with significant therapeutic potential across various domains of medicine. Its immunomodulatory, anticancer, anti-inflammatory, antioxidant, and cardioprotective effects make it a valuable candidate for further clinical development. As research continues to uncover new applications for this compound, it holds promise for addressing some of the most pressing challenges in modern healthcare.